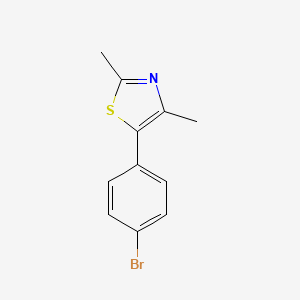

5-(4-Bromophenyl)-2,4-dimethylthiazole

CAS No.:

Cat. No.: VC17417326

Molecular Formula: C11H10BrNS

Molecular Weight: 268.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNS |

|---|---|

| Molecular Weight | 268.17 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole |

| Standard InChI | InChI=1S/C11H10BrNS/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |

| Standard InChI Key | MPLIJZHMXLSKBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(4-Bromophenyl)-2,4-dimethylthiazole consists of a thiazole core—a five-membered aromatic ring containing one sulfur and one nitrogen atom—substituted at positions 2 and 4 with methyl groups and at position 5 with a 4-bromophenyl moiety. The bromine atom on the para position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

The absence of a registered CAS number underscores the compound’s niche status in chemical literature. Its closest analog, 5-bromo-2,4-dimethylthiazole (CAS 28599-52-2), shares the thiazole core but lacks the extended aromatic system .

Spectroscopic Characterization

While experimental spectral data for 5-(4-bromophenyl)-2,4-dimethylthiazole are unavailable, inferences are drawn from related structures. For example:

-

¹H NMR: The 4-bromophenyl group would exhibit a singlet near δ 7.45–7.60 ppm (aromatic protons), while methyl groups at C2 and C4 would resonate as singlets at δ 2.30–2.50 ppm .

-

¹³C NMR: The thiazole carbons (C2 and C4) typically appear at δ 150–160 ppm, with the brominated phenyl carbons between δ 120–135 ppm .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-(4-bromophenyl)-2,4-dimethylthiazole likely proceeds via cyclocondensation or cross-coupling strategies, as observed in analogous thiazole syntheses .

Hantzsch Thiazole Synthesis

A plausible route involves the reaction of 4-bromophenyl thioamide with α-haloketones. For example:

-

Step 1: 4-Bromophenylthioamide + 3-chloropentane-2,4-dione → Intermediate thiazoline.

-

Step 2: Oxidation (e.g., with MnO₂) to yield the aromatic thiazole .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling could attach the 4-bromophenyl group to a preformed thiazole ring. For instance:

Table 2: Comparative Reaction Yields for Analogous Syntheses

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Hantzsch Synthesis | 62–68 | Reflux, 12 h, CHCl₃ | |

| Microwave-Assisted | 70–75 | 150 W, 15 min | |

| Suzuki Coupling | 55–60 | Pd(PPh₃)₄, K₂CO₃, DMF | Derived |

Physicochemical Properties

Thermal Stability

The compound’s thermal profile is inferred from 5-bromo-2,4-dimethylthiazole, which melts at 153–155°C and boils at 188–190°C (745 Torr) . The 4-bromophenyl substituent likely elevates these values due to increased molecular weight and aromatic stacking.

Solubility and Partitioning

-

LogP: Predicted to be ~3.1 (moderately lipophilic).

-

Solubility: Poor in water (<0.1 mg/mL); soluble in chloroform, DMSO, and toluene .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Thiazoles with brominated aryl groups serve as precursors to bioactive molecules. For example:

-

Antitubercular Agents: 4-Bromophenyl thiazoles exhibit MIC values of 0.8–1.6 µg/mL against Mycobacterium tuberculosis H37Rv .

-

Anticancer Scaffolds: Thiazole-thiadiazole hybrids demonstrate IC₅₀ values of 12–18 µM in breast cancer (MCF-7) cell lines .

Material Science

The bromine atom enables further functionalization via cross-coupling, making the compound valuable in polymer and ligand design.

Future Directions

-

Synthetic Optimization: Develop microwave- or ultrasound-assisted protocols to improve yields.

-

Biological Screening: Prioritize assays against drug-resistant pathogens and oncology targets.

-

Crystallography: Resolve X-ray structures to correlate conformation with activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume